molecular formula C16H12BKS4 B061747 Potassium tetrakis(2-thienyl)borate CAS No. 184362-33-2

Potassium tetrakis(2-thienyl)borate

Cat. No.: B061747
CAS No.: 184362-33-2
M. Wt: 382.4 g/mol
InChI Key: HNYWOQMQXVVVRO-UHFFFAOYSA-N
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Description

Potassium tetrakis(2-thienyl)borate is an organoboron compound with the molecular formula C₁₆H₁₂BKS₄. It is known for its unique structure, where a boron atom is bonded to four thiophene rings. This compound is primarily used as a catalyst in various organic synthesis reactions .

Mechanism of Action

The mechanism of action of Potassium tetrakis(2-thienyl)borate involves the reaction of highly reactive haloboranes with in situ formed pyrazolides . This allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .

Safety and Hazards

Potassium tetrakis(2-thienyl)borate is classified as an irritant . It is recommended to handle it with care and use appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tetrakis(2-thienyl)borate can be synthesized through the reaction of potassium borohydride with thiophene in the presence of a suitable solvent. The reaction typically requires an inert atmosphere and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. This includes using larger reaction vessels, automated control systems, and enhanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Potassium tetrakis(2-thienyl)borate is involved in various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiophene derivatives, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Comparison: Potassium tetrakis(2-thienyl)borate is unique due to its thiophene-based structure, which imparts distinct electronic and steric properties. This makes it particularly effective in catalyzing specific organic reactions compared to its phenyl-based counterparts .

Properties

IUPAC Name

potassium;tetrathiophen-2-ylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BS4.K/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYWOQMQXVVVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CS1)(C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BKS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635496
Record name Potassium tetra(thiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184362-33-2
Record name Potassium tetra(thiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium tetrakis(2-thienyl)borate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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